2-Propenoic acid, 3-cyclopropyl-
Overview
Description
“2-Propenoic acid, 3-cyclopropyl-” is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as “3-cyclopropylprop-2-enoic acid” and "(E)-3-CYCLOPROPYLACRYLIC ACID" .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like “2-Propenoic acid, 3-cyclopropyl-” can be achieved through various methods. One such method involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This reaction involves a fragment coupling-based cyclopropanation between carboxylic acids and chloroalkyl alkenes .Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-cyclopropyl-” can be represented by the linear formula C6H8O2 . The structure can be viewed in 2D or 3D conformer .Chemical Reactions Analysis
The chemical reactions involving “2-Propenoic acid, 3-cyclopropyl-” can be quite complex. One notable reaction is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This reaction involves the addition of a radical to the alkene substrate, which can undergo a radical-mediated bond-forming process or a radical–polar crossover .Physical And Chemical Properties Analysis
“2-Propenoic acid, 3-cyclopropyl-” has a molecular weight of 112.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 112.052429494 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Antimycobacterial Activity
2-Propenoic acid, 3-cyclopropyl- and its derivatives have been explored for antimycobacterial properties. A study synthesized various substituted prop-2-enenitriles, prop-2-enamides, and propenoic acids, revealing some compounds with modest growth inhibition of Mycobacterium tuberculosis. This highlights potential applications in antitubercular therapies (Sanna et al., 2002).
Organotin Complex Synthesis
The compound has been utilized in the synthesis of organotin complexes, specifically di- and triorganotin (IV) derivatives. These complexes have diverse applications, including in materials science and catalysis (Danish et al., 1994).
Ring-Opening Reactions
Ring-opening reactions of cyclopropenones, including those related to 2-Propenoic acid, 3-cyclopropyl-, are significant in organic chemistry. These reactions can lead to various useful organic compounds, such as α-methylene-γ-butyrolactones (Musigmann et al., 1990).
Enhanced Cytotoxicity
Derivatives of 2-Propenoic acid, 3-cyclopropyl- have shown enhanced cytotoxicity in certain forms, suggesting potential in cancer research and therapy (Hirota et al., 2000).
Enantioselective Hydrogenation
Studies have shown that 2-Propenoic acid derivatives can undergo enantioselective hydrogenation, important in producing pharmaceuticals and fine chemicals with high purity (Mameda et al., 2015).
Photodimerization in Cell Walls
Research into the photodimerization of compounds like trans-p-coumaric acid, which is structurally related to 2-Propenoic acid, 3-cyclopropyl-, offers insights into plant cell wall biodegradability, which is crucial for understanding plant biology and agriculture (Ford & Hartley, 1989).
Synthesis of Cyclopropane Derivatives
Cyclopropane derivatives of 2-Propenoic acid, 3-cyclopropyl- are important in medicinal chemistry for creating small molecules needed in various therapeutic applications (Derosa et al., 2018).
Cancer Chemoprevention
Some derivatives of 2-Propenoic acid, 3-cyclopropyl- are being investigated as potential chemopreventive agents against various types of cancers (Curini et al., 2006).
Total Syntheses of Cyclopropyl Derivatives
Efficient synthesis methods have been developed for cyclopropyl derivatives of 2-Propenoic acid, 3-cyclopropyl-, which are important in creating complex organic molecules (Mohapatra et al., 2012).
Future Directions
The future directions in the research and application of “2-Propenoic acid, 3-cyclopropyl-” could involve further exploration of its synthesis methods and reactions . The development of new cyclopropanation techniques and the synthesis of unique cyclopropane natural products are potential areas of interest .
Relevant Papers Several relevant papers were found during the search. These papers discuss the synthesis of cyclopropane-containing compounds , cyclopropanation strategies , and catalytic protodeboronation of pinacol boronic esters . These papers could provide more detailed information on the topics discussed above.
properties
IUPAC Name |
(E)-3-cyclopropylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2,(H,7,8)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXZTJDUFZCNC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074665 | |
Record name | 2-Propenoic acid, 3-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-cyclopropyl- | |
CAS RN |
5687-78-5 | |
Record name | 2-Propenoic acid, 3-cyclopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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